molecular formula C3H12N2+2 B1228749 Trimethylenediaminium

Trimethylenediaminium

Cat. No. B1228749
M. Wt: 76.14 g/mol
InChI Key: XFNJVJPLKCPIBV-UHFFFAOYSA-P
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Patent
US06166207

Procedure details

Using a method similar to Example 1, 25.4 mol of butyrolactone were reacted with 35 mol of 1,3-DAP (molar ratio=1.38). After a reaction time of 32 hours, the temperature of the liquid in the flask was 220° C. and 73% of the theoretically possible amount of water had been distilled off. Distillation gave 12 mol of DBN having a purity of more than 99.1%. The total yield of DBN, including the amount still present in the distillation residues, was 83.3%.
Quantity
25.4 mol
Type
reactant
Reaction Step One
Quantity
35 mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[C:1]1(=O)O[CH2:4][CH2:3][CH2:2]1.[CH2:7]([CH2:10][NH3+:11])[CH2:8][NH3+:9]>>[CH2:3]1[CH2:4][N:11]2[C:1](=[N:9][CH2:8][CH2:7][CH2:10]2)[CH2:2]1

Inputs

Step One
Name
Quantity
25.4 mol
Type
reactant
Smiles
C1(CCCO1)=O
Step Two
Name
Quantity
35 mol
Type
reactant
Smiles
C(C[NH3+])C[NH3+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a reaction time of 32 hours
Duration
32 h
CUSTOM
Type
CUSTOM
Details
was 220° C.
DISTILLATION
Type
DISTILLATION
Details
73% of the theoretically possible amount of water had been distilled off
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
C1CC2=NCCCN2C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12 mol
YIELD: CALCULATEDPERCENTYIELD 47.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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